Dermican

Description

Properties

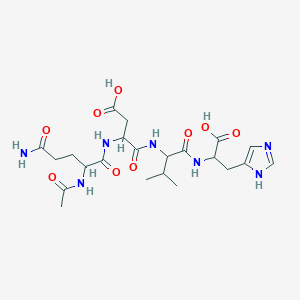

IUPAC Name |

3-[(2-acetamido-5-amino-5-oxopentanoyl)amino]-4-[[1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N7O9/c1-10(2)18(21(36)28-15(22(37)38)6-12-8-24-9-25-12)29-20(35)14(7-17(32)33)27-19(34)13(26-11(3)30)4-5-16(23)31/h8-10,13-15,18H,4-7H2,1-3H3,(H2,23,31)(H,24,25)(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,32,33)(H,37,38) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZANUZIBYJBIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N7O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Acetyl Tetrapeptide-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Tetrapeptide-9 is a synthetic peptide that has demonstrated significant efficacy in promoting skin firmness and elasticity. Its primary mechanism of action involves the stimulation of fundamental components of the extracellular matrix (ECM), leading to a more organized and robust dermal structure. This technical guide elucidates the molecular pathways and cellular effects of Acetyl Tetrapeptide-9, providing a comprehensive overview of its function, supported by quantitative data from in vitro studies and detailed experimental protocols. The guide also visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of its biological activity.

Introduction

The structural integrity of the skin is largely dependent on the composition and organization of the extracellular matrix (ECM), which is primarily composed of collagen, elastin, and proteoglycans. With age, the synthesis of these components declines, and the architectural organization of the ECM becomes compromised, leading to the visible signs of aging such as wrinkles and loss of firmness. Acetyl Tetrapeptide-9, a synthetic peptide with the amino acid sequence Ac-Gln-Asp-Val-His, has emerged as a promising agent to counteract these age-related changes.[1][2] It functions as a signal peptide, mimicking natural biological signals to stimulate cellular activity, specifically targeting the synthesis of key ECM proteins.[3][4]

Core Mechanism of Action: Stimulation of Lumican and Collagen Synthesis

The principal mechanism of action of Acetyl Tetrapeptide-9 lies in its ability to enhance the synthesis of lumican and collagen type I, two critical components for a healthy and functional dermal matrix.[1][5][6]

Lumican: Lumican is a small leucine-rich proteoglycan (SLRP) that plays a pivotal role in the organization of collagen fibrils.[7][8] It binds to collagen fibers, regulating their diameter and spacing, which is essential for the formation of stable and functional collagen bundles.[7][9] The age-related decline in lumican production contributes to the disorganization of the collagen network.[2] Acetyl Tetrapeptide-9 directly stimulates the synthesis of lumican by dermal fibroblasts.[3][7]

Collagen Type I: As the most abundant protein in the skin, collagen type I provides tensile strength and resilience.[10] Acetyl Tetrapeptide-9 has been shown to boost the synthesis of collagen I, further contributing to the structural integrity of the dermis.[5][6]

By increasing the production of both lumican and collagen I, Acetyl Tetrapeptide-9 not only replenishes the key structural proteins but also ensures their proper organization, leading to a denser and more resilient extracellular matrix.[2][5]

Signaling Pathway

While the precise signaling cascade initiated by Acetyl Tetrapeptide-9 is a subject of ongoing research, evidence suggests its involvement with the Transforming Growth Factor-β (TGF-β) signaling pathway. The TGF-β pathway is a crucial regulator of ECM protein synthesis, including collagen and lumican.[11][12] It is proposed that Acetyl Tetrapeptide-9 binds to specific receptors on the surface of fibroblasts, triggering an intracellular signaling cascade that ultimately leads to the upregulation of genes encoding for lumican and collagen I.[2][9]

Quantitative Data Summary

The efficacy of Acetyl Tetrapeptide-9 in stimulating ECM components has been quantified in several in vitro studies. The following table summarizes the key findings.

| Parameter | Cell Type | Treatment | Result | Reference |

| Lumican Synthesis | Aged Human Dermal Fibroblasts | Acetyl Tetrapeptide-9 | 58.4% to >115% increase (dose-dependent) | [5] |

| Collagen I Deposition | Not specified | Acetyl Tetrapeptide-9 | >30% increase | [5] |

| Collagen I Gene (COL1A1) Expression | Human Dermal Fibroblasts | Acetyl Tetrapeptide-9 | Stimulation of gene expression | [3] |

Experimental Protocols

Evaluation of Lumican Synthesis in Aged Human Dermal Fibroblasts

This experiment aims to quantify the ability of Acetyl Tetrapeptide-9 to stimulate lumican synthesis in aged fibroblasts.

Methodology:

-

Cell Culture: Aged human dermal fibroblasts are cultured. The aging of fibroblasts is induced in vitro through repetitive passages.[3]

-

Treatment: The cultured fibroblasts are treated with varying concentrations of Acetyl Tetrapeptide-9. A control group without the peptide is also maintained.

-

Incubation: The cells are incubated for a specified period to allow for the synthesis and secretion of lumican.

-

Immunofluorescence Staining: The cells are fixed and stained with a primary antibody specific for lumican, followed by a fluorescently labeled secondary antibody.

-

Visualization and Quantification: The synthesis of lumican is visualized using fluorescence microscopy. The intensity of the fluorescence, which corresponds to the amount of lumican, is quantified using image analysis software.[3]

Evaluation of Collagen I Gene (COL1A1) Expression

This protocol is designed to assess the effect of Acetyl Tetrapeptide-9 on the gene expression of collagen type I.

Methodology:

-

Cell Culture: Human dermal fibroblasts are cultured in appropriate media.

-

Treatment: The fibroblasts are treated with Acetyl Tetrapeptide-9.

-

RNA Extraction: After the treatment period, total RNA is extracted from the cells.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The expression level of the COL1A1 gene is quantified using qPCR with specific primers for COL1A1. The results are normalized to a housekeeping gene.

Conclusion

Acetyl Tetrapeptide-9 demonstrates a robust and targeted mechanism of action centered on the enhancement of the skin's extracellular matrix. By stimulating the synthesis of both lumican and collagen type I, it addresses the quantitative and qualitative decline in the dermal structure that occurs with aging. The available in vitro data provides strong evidence for its efficacy. Further research into the precise receptor interactions and the downstream signaling events will provide an even more complete understanding of this potent anti-aging peptide. This technical guide provides a foundational understanding for researchers and professionals in the field of dermatology and drug development, highlighting the potential of Acetyl Tetrapeptide-9 in the development of advanced skincare formulations.

References

- 1. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biakhim.com.ua [biakhim.com.ua]

- 4. paulaschoice.it [paulaschoice.it]

- 5. benchchem.com [benchchem.com]

- 6. ijdvl.com [ijdvl.com]

- 7. Lumican promotes joint fibrosis through TGF‐β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetyl Tetrapeptide-9: The Collagen Peptide - Cosmacon [cosmacon.de]

- 9. Acetyl Tetrapeptide-9 | Dermican™ | Cosmetic Ingredients Guide [ci.guide]

- 10. uk.typology.com [uk.typology.com]

- 11. FGF-2– and TGF-β1–Induced Downregulation of Lumican and Keratocan in Activated Corneal Keratocytes by JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lumican promotes joint fibrosis through TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dermican™ (Acetyl Tetrapeptide-9) in Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity and youthful appearance of skin are intrinsically linked to the composition and organization of the dermal extracellular matrix (ECM). With age, the synthesis of key structural components such as collagen and proteoglycans declines, leading to a loss of firmness and the formation of wrinkles. This technical guide provides an in-depth analysis of Dermican™ (Acetyl Tetrapeptide-9), a synthetic signal peptide designed to counteract these age-related changes by stimulating the production of essential ECM components. We will explore its mechanism of action, present quantitative data from in vitro and in vivo studies, detail relevant experimental protocols, and visualize the implicated signaling pathways. This document serves as a comprehensive resource for researchers and professionals in dermatology and cosmetic science investigating novel approaches to skin rejuvenation.

Introduction to this compound™ and its Target: The Extracellular Matrix

The extracellular matrix is a complex network of proteins and glycosaminoglycans that provides structural support to the skin and regulates cellular functions.[1] Its primary components include fibrillar collagens (mainly type I and III), which confer tensile strength, and proteoglycans, which are crucial for hydration and the proper organization of collagen fibers.[1]

One such proteoglycan, lumican , a member of the small leucine-rich proteoglycan (SLRP) family, plays a pivotal role in collagen fibrillogenesis.[1] Lumican binds to collagen fibrils, regulating their diameter and spacing, thereby ensuring the formation of a dense and organized collagen network.[1] Scientific studies have shown that the natural synthesis of lumican decreases with age, leading to disorganized collagen fibers and a subsequent loss of skin firmness.[1]

This compound™ , with the INCI name Acetyl Tetrapeptide-9, is a synthetic, acetylated tetrapeptide with the amino acid sequence Ac-Gln-Asp-Val-His.[1] It is classified as a "signal peptide" or "matrikine," a small peptide fragment derived from ECM proteins that can regulate cellular activities.[1][2][3] this compound™ is specifically designed to stimulate the skin's natural regenerative processes by boosting the synthesis of both collagen type I and lumican .[1][4]

Mechanism of Action

Acetyl Tetrapeptide-9 functions by binding to specific, yet to be fully identified, receptors on the surface of dermal fibroblasts.[1] This interaction triggers intracellular signaling cascades that lead to the upregulation of genes responsible for the synthesis of collagen type I and lumican.[5] By increasing the production of these two key molecules, this compound™ promotes a comprehensive restructuring of the dermal matrix, resulting in improved skin density, thickness, and firmness.[6][7]

Quantitative Data on Efficacy

The efficacy of Acetyl Tetrapeptide-9 in stimulating ECM components has been demonstrated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy in Stimulating Extracellular Matrix Components

| ECM Component | Cell Type | Treatment Concentration | Reported Increase in Synthesis | Reference |

| Lumican | Aged Human Dermal Fibroblasts | 2.2 µg/ml | +58.4% | [6] |

| Lumican | Not Specified | Not Specified | 115% | [8] |

| Collagen Type I | Human Dermal Fibroblasts | 2.2 µg/ml | >30% | [5][6] |

Table 2: Clinical (In Vivo) Efficacy

| Parameter | Volunteer Group | Treatment Duration | Key Findings | Reference |

| Skin Thickness | 17 female volunteers | 4 months | Significant increase in skin thickness and firmness compared to placebo. | [1][9] |

| Skin Firmness | 17 female volunteers | 4 months | Significant improvement in skin firmness compared to placebo. | [1][9] |

Signaling Pathways in this compound™-Mediated ECM Remodeling

As a signal peptide, Acetyl Tetrapeptide-9 is believed to activate intracellular signaling pathways upon binding to its fibroblast receptor. While the precise receptor remains to be elucidated, the downstream effects on collagen and lumican synthesis suggest the involvement of well-established pathways in ECM regulation, such as the Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[5]

Proposed Signaling Pathway for Acetyl Tetrapeptide-9

Caption: Proposed signaling cascade for Acetyl Tetrapeptide-9 in dermal fibroblasts.

Influence on Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs)

Currently, there is no direct evidence from the reviewed literature to suggest that Acetyl Tetrapeptide-9 directly regulates the expression or activity of MMPs or TIMPs. However, it is plausible that by promoting the synthesis of a more organized and robust collagen network, this compound™ indirectly contributes to a healthier ECM environment. A well-structured ECM is generally more resistant to degradation by MMPs. The increased synthesis of lumican, which binds to and stabilizes collagen fibrils, may also protect them from enzymatic degradation. Further research is required to elucidate any specific effects of Acetyl Tetrapeptide-9 on the MMP/TIMP balance.

Experimental Protocols

The following sections outline the generalized methodologies for key experiments to assess the efficacy of Acetyl Tetrapeptide-9 on dermal fibroblasts.

Human Dermal Fibroblast Culture

-

Cell Source: Primary Human Dermal Fibroblasts (HDFs) are obtained from neonatal foreskin or adult skin biopsies.

-

Culture Medium: Fibroblast Growth Medium, typically Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Culturing Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cultures reach 80-90% confluency, cells are detached using a Trypsin/EDTA solution and re-plated at a lower density (e.g., 3,000-6,000 cells per cm²). For experiments, fibroblasts at a low passage number are recommended to ensure responsiveness.[10]

Gene Expression Analysis by qPCR

This protocol quantifies the mRNA levels of target genes (e.g., COL1A1 for collagen type I and LUM for lumican).

-

Cell Treatment: HDFs are seeded in 6-well plates and grown to near confluency. The medium is then replaced with a serum-free or low-serum medium containing various concentrations of Acetyl Tetrapeptide-9 or a vehicle control. TGF-β1 can be used as a positive control for collagen synthesis.[6]

-

RNA Extraction: After a 24-48 hour incubation period, total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit).[11]

-

cDNA Synthesis: One microgram of total RNA is reverse transcribed into cDNA using a cDNA synthesis kit.[11]

-

qPCR: The cDNA is then used as a template for quantitative PCR with SYBR Green master mix and specific primers for COL1A1, LUM, and a housekeeping gene (e.g., GAPDH) for normalization.[11]

-

Data Analysis: Relative gene expression is calculated using the 2-ΔΔCT method.[11]

Protein Synthesis and Deposition Analysis

This technique visualizes the production and deposition of collagen type I and lumican.

-

Cell Culture and Treatment: HDFs are grown on glass coverslips in multi-well plates and treated with Acetyl Tetrapeptide-9 as described above.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.[8]

-

Blocking: Non-specific antibody binding is blocked by incubating with a blocking buffer (e.g., PBS with 5% bovine serum albumin).[8]

-

Antibody Incubation: Cells are incubated with primary antibodies specific for human collagen type I and lumican overnight at 4°C. Following washes, they are incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.[8]

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.[8]

-

Imaging and Analysis: Images are captured using a fluorescence microscope, and the fluorescence intensity is quantified using image analysis software to determine the relative amount of protein.[6]

This method provides a semi-quantitative measure of secreted collagen I.

-

Sample Collection: Conditioned media from treated and control fibroblast cultures are collected.

-

Blotting: A small volume of each sample is spotted onto a nitrocellulose membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody against collagen type I, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: The signal is developed using a chemiluminescent substrate and quantified by densitometry.[6]

Workflow for In Vitro Efficacy Testing

Caption: Generalized workflow for in vitro testing of Acetyl Tetrapeptide-9.

Conclusion

This compound™ (Acetyl Tetrapeptide-9) represents a targeted approach to combating the signs of skin aging by addressing a fundamental aspect of ECM biology: the synthesis and organization of collagen. By acting as a signal peptide to stimulate the production of both collagen type I and the crucial organizing proteoglycan, lumican, it effectively promotes the remodeling of the dermal matrix. The available in vitro and in vivo data support its efficacy in increasing skin density, thickness, and firmness. While the precise molecular interactions and the full extent of its influence on the ECM, including the MMP/TIMP system, warrant further investigation, Acetyl Tetrapeptide-9 stands as a promising agent for advanced anti-aging skincare formulations. This guide provides a solid foundation for researchers and drug development professionals to understand and further explore the potential of this innovative tetrapeptide.

References

- 1. Acetyl Tetrapeptide-9 | this compound™ | Cosmetic Ingredients Guide [ci.guide]

- 2. Endotrophin, a fibroblast matrikine, may be a driver of fibroblast activation in fibro-inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Matrix Biology special issue on “Fibroblasts: The arbiters of tissue remodeling” Mini-review: “Extracellular matrix-derived peptides in tissue remodeling and fibrosis” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uk.typology.com [uk.typology.com]

- 8. benchchem.com [benchchem.com]

- 9. us.typology.com [us.typology.com]

- 10. benchchem.com [benchchem.com]

- 11. Modulating Collagen I Expression in Fibroblasts by CRISPR-Cas9 Base Editing of the Collagen 1A1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Lumican in Orchestrating Collagen Fibrillogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumican, a key member of the small leucine-rich proteoglycan (SLRP) family, is a critical regulator of the extracellular matrix (ECM) architecture.[1][2] Primarily known for its profound influence on collagen fibrillogenesis, lumican's function is integral to the structural integrity and transparency of various tissues, including the cornea, skin, tendons, and sclera.[1][3][4] This technical guide provides an in-depth exploration of lumican's function in collagen fibril assembly, presenting quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows to support advanced research and therapeutic development.

Lumican is characterized by a protein core containing leucine-rich repeats (LRRs), which facilitate its interaction with collagen molecules, and can be substituted with keratan (B14152107) sulfate (B86663) glycosaminoglycan chains.[2][4] It is this unique structure that enables lumican to bind to collagen fibrils and modulate their growth and organization.[4][5] Dysregulation or absence of lumican leads to significant pathological consequences, including corneal opacity, skin fragility akin to Ehlers-Danlos syndrome, and altered tendon mechanics, underscoring its indispensable role in connective tissue homeostasis.[1][6]

The Function of Lumican in Collagen Fibrillogenesis

Lumican plays a multifaceted role in the intricate process of collagen fibrillogenesis, primarily by controlling the lateral fusion of collagen molecules and fibrils. This regulatory function is crucial for determining the diameter and uniformity of collagen fibrils, which in turn dictates the biomechanical properties and physiological function of tissues.[1][7]

In vitro studies have consistently demonstrated that lumican, and specifically its core protein, inhibits the rate and extent of collagen fibril formation in a dose-dependent manner.[1][7][8] At lower concentrations, lumican appears to stabilize newly formed collagen fibrils, while at higher concentrations, it actively inhibits their growth.[1] This inhibitory effect results in the formation of thinner and more uniform collagen fibrils.[8] The interaction between lumican and collagen is mediated by specific binding sites, with evidence suggesting that lumican and another SLRP, fibromodulin, may compete for the same binding region on type I collagen.[6][9] However, lumican and decorin, another prominent SLRP, appear to modulate collagen fibrillogenesis through independent binding sites, with their combined presence having a synergistic inhibitory effect.[10][11]

The in vivo significance of lumican's regulatory role is starkly illustrated in lumican-deficient (Lum-/-) mice. These mice exhibit significant abnormalities in collagen fibril architecture across various tissues. In the cornea, the absence of lumican leads to an increase in collagen fibril diameter and irregular fibril contours, particularly in the posterior stroma, resulting in corneal opacity.[4][10] Similarly, the skin of lumican-null mice displays abnormally thick collagen fibrils and increased interfibrillar spacing, leading to skin fragility.[1][10] The sclera of these mice also shows a significant increase in collagen fibril diameter.[3]

Quantitative Data on Lumican's Effect on Collagen Fibril Diameter

The following tables summarize the quantitative data from studies investigating the impact of lumican on collagen fibril diameter in various tissues and experimental conditions.

| Tissue | Genotype | Mean Fibril Diameter (nm) | Fold Change (Lum-/- vs. Wild-Type) | Reference |

| Cornea | Wild-Type | 30 ± 1.7 | - | [10] |

| Lumican-Null (Lum-/-) | 47 ± 1.4 | 1.57 | [10] | |

| Posterior Cornea | Wild-Type | 35.4 | - | [4] |

| Lumican-Null (Lum-/-) | 37.6 | 1.06 | [4] | |

| Tail Skin | Wild-Type | 90 ± 1 | - | [10] |

| Lumican-Null (Lum-/-) | 107 ± 7 | 1.19 | [10] | |

| Anterior Sclera | Wild-Type (lum+/lum+) | 47.37 ± 0.648 | - | [3] |

| Heterozygous (lum+/lum-) | 72.61 ± 0.445 | 1.53 | [3] | |

| Homozygous (lum-/-) | 84.47 ± 0.394 | 1.78 | [3] | |

| Posterior Sclera | Wild-Type (lum+/lum+) | 54.68 ± 0.342 | - | [3] |

| Heterozygous (lum+/lum-) | 75.92 ± 0.361 | 1.39 | [3] | |

| Homozygous (lum-/-) | 80.90 ± 0.490 | 1.48 | [3] |

Table 1: In Vivo Collagen Fibril Diameter in Wild-Type vs. Lumican-Deficient Mice. This table presents the mean collagen fibril diameters measured in various tissues of wild-type and lumican-deficient mice, highlighting the significant increase in fibril size in the absence of lumican.

| Condition | Lumican Concentration | Effect on Fibril Width | Reference |

| In Vitro Collagen Fibrillogenesis | Dose-dependent | Decreased fibril width to <100 nm | [1] |

| High concentration | Complete inhibition of fibrillogenesis | [12] |

Table 2: In Vitro Effect of Recombinant Lumican on Collagen Fibril Width. This table summarizes the observed effects of adding recombinant lumican to in vitro collagen fibrillogenesis assays, demonstrating a concentration-dependent regulation of fibril diameter.

Key Experimental Protocols

In Vitro Collagen Fibrillogenesis Assay (Turbidity Assay)

This assay monitors the self-assembly of collagen monomers into fibrils by measuring the increase in turbidity over time.

Materials:

-

Purified Type I Collagen (e.g., from bovine dermis), acid-solubilized

-

Recombinant Lumican or purified native lumican[13][14][15][16]

-

10x Phosphate Buffered Saline (PBS), pH 7.4

-

1 M NaOH

-

Sterile, nuclease-free water

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

96-well microplate

Procedure:

-

Preparation of Collagen Solution: Dilute the stock acid-solubilized collagen to a final concentration of 0.3-0.5 mg/mL with cold, sterile water. Keep the solution on ice to prevent premature fibril formation.

-

Preparation of Lumican Solution: Prepare a stock solution of lumican in PBS. A range of concentrations should be tested to determine the dose-dependent effect.

-

Initiation of Fibrillogenesis:

-

On ice, mix the collagen solution with 10x PBS to achieve a 1x PBS concentration.

-

Add the desired volume of the lumican stock solution or PBS (for control) to the collagen mixture.

-

Neutralize the solution to pH 7.2-7.4 by adding a calculated amount of 1 M NaOH. The final volume should be consistent across all samples.

-

-

Turbidity Measurement:

-

Immediately transfer the reaction mixture to a pre-chilled 96-well plate.

-

Place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 313 nm or 400 nm at regular intervals (e.g., every 5 minutes) for at least 90 minutes.[17]

-

-

Data Analysis: Plot absorbance versus time to generate fibrillogenesis curves. The lag phase, growth rate, and final turbidity can be analyzed to determine the effect of lumican on the kinetics of collagen assembly. A lower final turbidity generally indicates the formation of thinner fibrils.[11]

References

- 1. Quantitative analysis of type I collagen fibril regulation by lumican and decorin using AFM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using transmission electron microscopy and 3View® to determine collagen fibril size and three-dimensional organization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Corneal Opacity in Lumican-Null Mice: Defects in Collagen Fibril Structure and Packing in the Posterior Stroma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Differential Expression of Lumican and Fibromodulin Regulate Collagen Fibrillogenesis in Developing Mouse Tendons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transmission electron microscopy analysis of collagen fibril size [bio-protocol.org]

- 8. Regulation of corneal collagen fibrillogenesis in vitro by corneal proteoglycan (lumican and decorin) core proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lumican Regulates Collagen Fibril Assembly: Skin Fragility and Corneal Opacity in the Absence of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Independent modulation of collagen fibrillogenesis by decorin and lumican - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. assaygenie.com [assaygenie.com]

- 14. cloud-clone.com [cloud-clone.com]

- 15. ldbiopharma.com [ldbiopharma.com]

- 16. rndsystems.com [rndsystems.com]

- 17. researchgate.net [researchgate.net]

Acetyl Tetrapeptide-9 and its effect on fibroblast proliferation

An In-depth Technical Guide on Acetyl Tetrapeptide-9 and its Effect on Fibroblast Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Tetrapeptide-9 is a synthetic, signal peptide that has garnered significant attention in the field of dermatology and cosmetic science for its anti-aging capabilities. This technical guide provides a comprehensive analysis of Acetyl Tetrapeptide-9, focusing on its molecular mechanism, particularly its influence on dermal fibroblast proliferation and the synthesis and organization of the extracellular matrix (ECM). This document summarizes the available quantitative data, presents detailed experimental protocols for in vitro efficacy assessment, and includes visual diagrams of key signaling pathways and workflows to facilitate a thorough understanding for research and development applications.

Introduction

The skin's structural framework and youthful appearance are predominantly governed by the dermal extracellular matrix, a complex network of proteins and proteoglycans synthesized by dermal fibroblasts.[1] Key components of this matrix include collagen and elastin, which provide tensile strength and elasticity. The age-related decline in fibroblast activity and number leads to reduced ECM production, resulting in the characteristic signs of skin aging, such as wrinkle formation, sagging, and loss of firmness.[2] Acetyl Tetrapeptide-9, with the amino acid sequence Ac-Gln-Asp-Val-His-OH, is a biomimetic peptide designed to counteract these degenerative processes by stimulating the skin's natural regenerative mechanisms.[2][3] It acts as a "matrikine," a peptide fragment derived from the ECM that can regulate cellular activities, specifically targeting fibroblast function to restore the skin's structural integrity.[2]

Core Mechanism of Action: Fibroblast Stimulation and ECM Regulation

Acetyl Tetrapeptide-9's primary mechanism of action is centered on its ability to mimic the function of lumican, a key proteoglycan in the small leucine-rich proteoglycan (SLRP) family.[2][4] Lumican is essential for the proper assembly and organization of collagen fibrils, a process critical for the biomechanical properties of the skin.[5][6] As skin ages, the natural synthesis of lumican decreases, leading to disorganized and dysfunctional collagen fibers.[2]

The proposed signaling pathway initiated by Acetyl Tetrapeptide-9 is as follows:

-

Receptor Binding : Acetyl Tetrapeptide-9 binds to specific receptors on the membranes of dermal fibroblasts.[2]

-

Signal Transduction : This interaction triggers an intracellular signaling cascade, stimulating the fibroblast.

-

Upregulation of Gene Expression : The signal is relayed to the nucleus, leading to a significant increase in the expression of genes coding for lumican and procollagen (B1174764) type I.[2][7]

-

Enhanced Protein Synthesis : This genetic upregulation results in increased synthesis and secretion of both lumican and collagen type I proteins by the fibroblast.[2]

-

Collagen Fibril Organization : In the extracellular space, the newly synthesized lumican binds to collagen molecules, regulating their lateral assembly to form stable, well-organized, and functional collagen fibrils.[1][4][8] This ensures the optimal architecture of the ECM.

-

Increased Fibroblast Activity : The peptide has been shown to boost the overall fibroblast count and activity, creating a positive feedback loop that further enhances the production of a healthy, dense extracellular matrix.[1][9]

Quantitative Efficacy Data

The following tables summarize the reported in vitro effects of Acetyl Tetrapeptide-9 on crucial biomarkers of skin health.

Table 1: In Vitro Effect of Acetyl Tetrapeptide-9 on Lumican Synthesis

| Cell Type | Reported Increase in Lumican Synthesis | Source |

| Human Dermal Fibroblasts | 115% (compared to control) | [6] |

| Human Dermal Fibroblasts | 58.4% to >115% | [10] |

Table 2: In Vitro Effect of Acetyl Tetrapeptide-9 on Collagen I Synthesis

| Cell Type | Reported Increase in Collagen I Synthesis | Source |

| Human Dermal Fibroblasts | >30% increase in collagen deposition | [10][11] |

Detailed Experimental Protocols

Assessment of Fibroblast Proliferation via MTT Assay

This protocol details a standard method to quantify the effect of Acetyl Tetrapeptide-9 on the metabolic activity of fibroblasts, which serves as an indicator of cell viability and proliferation.

Materials and Reagents:

-

Normal Human Dermal Fibroblasts (NHDF)

-

Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Acetyl Tetrapeptide-9 (stock solution, sterile-filtered)

-

MTT Reagent (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS

-

MTT Solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Sterile 96-well flat-bottom plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding : Trypsinize and count NHDFs. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Treatment Application : After 24 hours, carefully aspirate the medium. Add 100 µL of fresh, serum-starved (e.g., 1% FBS) medium containing Acetyl Tetrapeptide-9 at various concentrations. Include untreated wells as a negative control.

-

Incubation : Incubate the plate for a period of 24 to 72 hours at 37°C and 5% CO₂.

-

MTT Labeling : Add 10 µL of the MTT Reagent to each well. Incubate for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization : Carefully aspirate the medium containing MTT. Add 100 µL of MTT Solvent to each well to dissolve the formazan crystals. Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading : Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 620-690 nm can be used to subtract background absorbance.

Quantification of Collagen I Synthesis via ELISA

This protocol provides a method for quantifying the amount of Type I collagen secreted by fibroblasts into the culture medium following treatment with Acetyl Tetrapeptide-9.

Materials and Reagents:

-

Normal Human Dermal Fibroblasts (NHDF)

-

Culture medium and treatment medium as described above

-

Human Pro-Collagen I alpha 1 DuoSet ELISA Kit (or similar)

-

Sterile 24- or 48-well plates

-

Reagent Diluent (e.g., 1% BSA in PBS)

-

Wash Buffer (e.g., 0.05% Tween® 20 in PBS)

-

Substrate Solution (e.g., TMB)

-

Stop Solution (e.g., 2 N H₂SO₄)

Procedure:

-

Cell Culture and Treatment : Seed NHDFs in 24- or 48-well plates and grow to ~80% confluency. Replace the growth medium with serum-free medium containing Acetyl Tetrapeptide-9 at desired concentrations and a positive control (e.g., TGF-β1).

-

Conditioned Media Collection : Incubate for 48 to 72 hours. After incubation, collect the cell culture supernatant (conditioned media) from each well. Centrifuge to remove any cellular debris and store at -80°C until analysis.

-

ELISA Protocol :

-

Plate Coating : Coat a 96-well microplate with the capture antibody specific for human Collagen I. Incubate overnight at room temperature.

-

Blocking : Aspirate and wash the plate. Block non-specific binding sites by adding Reagent Diluent to each well and incubating for 1 hour.

-

Sample Incubation : Aspirate and wash. Add cell culture supernatants and collagen standards to the appropriate wells. Incubate for 2 hours.

-

Detection : Aspirate and wash. Add the biotinylated detection antibody to each well and incubate for 2 hours.

-

Enzyme Conjugation : Aspirate and wash. Add Streptavidin-HRP and incubate for 20 minutes in the dark.

-

Signal Development : Aspirate and wash. Add Substrate Solution and incubate for 20 minutes in the dark until color develops.

-

Reaction Termination : Add Stop Solution to each well.

-

-

Data Acquisition : Measure the optical density of each well at 450 nm within 30 minutes. Calculate the collagen concentration in the samples by interpolating from the standard curve.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Caption: Signaling pathway of Acetyl Tetrapeptide-9 in dermal fibroblasts.

Experimental Workflow: Fibroblast Proliferation Assay

Caption: Experimental workflow for the MTT-based fibroblast proliferation assay.

Logical Relationship: ECM Restoration

Caption: Logical flow from peptide application to macroscopic skin improvement.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential Expression of Lumican and Fibromodulin Regulate Collagen Fibrillogenesis in Developing Mouse Tendons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetyl Tetrapeptide-9 | Dermican™ | Cosmetic Ingredients Guide [ci.guide]

- 4. Collagen fibril assembly during postnatal development and dysfunctional regulation in the lumican-deficient murine cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchhub.com [researchhub.com]

- 7. atcc.org [atcc.org]

- 8. Focus on Molecules: Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lumican Regulates Collagen Fibril Assembly: Skin Fragility and Corneal Opacity in the Absence of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Collagen Biomarkers Quantify Fibroblast Activity In Vitro and Predict Survival in Patients with Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uk.typology.com [uk.typology.com]

An In-depth Technical Guide to the Molecular Targets of Dermican™ (Acetyl Tetrapeptide-9) in Dermal Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermican™, the commercial name for the synthetic tetrapeptide Acetyl Tetrapeptide-9, is a cosmetic ingredient purported to have anti-aging properties by targeting key components of the dermal extracellular matrix (ECM). This technical guide provides a comprehensive overview of the known and proposed molecular targets of Acetyl Tetrapeptide-9 in human dermal fibroblasts. It delves into the underlying signaling pathways, presents quantitative data on its efficacy, and offers detailed experimental protocols for the validation of its biological activity. The primary molecular targets identified are lumican and collagen type I , both of which are crucial for maintaining the structural integrity and youthful appearance of the skin.

Introduction

The structural integrity of the skin is largely dependent on the composition and organization of the dermal extracellular matrix (ECM), which is primarily produced and maintained by dermal fibroblasts. With age, the synthesis of key ECM components, such as collagen and proteoglycans, declines, leading to a loss of skin firmness and the formation of wrinkles. Acetyl Tetrapeptide-9 is a signal peptide with the amino acid sequence Ac-Gln-Asp-Val-His, designed to counteract these age-related changes by stimulating dermal fibroblasts to increase their production of essential ECM proteins.[1][2][3] This guide will explore the molecular mechanisms through which this tetrapeptide is believed to exert its effects.

Primary Molecular Targets

The principal molecular targets of Acetyl Tetrapeptide-9 in dermal fibroblasts are:

-

Lumican: A small leucine-rich proteoglycan (SLRP) that plays a critical role in the regulation of collagen fibrillogenesis.[1][4][5] Lumican binds to collagen fibrils, influencing their diameter and spacing, which is essential for the proper organization and tensile strength of the dermal matrix.[6][7] The synthesis of lumican is known to decrease with age.[1]

-

Collagen Type I: The most abundant structural protein in the dermis, providing tensile strength and resilience to the skin.[2][5] Acetyl Tetrapeptide-9 is reported to boost the synthesis of collagen type I, contributing to a denser and more robust dermal structure.[1][5]

Proposed Signaling Pathways

While the precise receptor for Acetyl Tetrapeptide-9 on dermal fibroblasts has not been definitively identified in peer-reviewed literature, it is proposed to act as a matrikine, a peptide fragment of an ECM protein that can regulate cellular activities.[1] The binding of this tetrapeptide to a specific, yet-to-be-identified, receptor is thought to initiate intracellular signaling cascades that lead to the upregulation of lumican and collagen I gene and protein expression.[1][4]

Based on the known functions of lumican and the general signaling pathways active in dermal fibroblasts, two potential pathways are of particular interest:

Integrin-Mediated Signaling

Lumican has been shown to interact with integrins, particularly α2β1 integrin, on the surface of fibroblasts.[8][9] This interaction can influence cell contractility and may modulate downstream signaling pathways. It is plausible that the increased production of lumican, stimulated by Acetyl Tetrapeptide-9, could lead to enhanced integrin signaling, which in turn can influence the expression of ECM components.

Modulation of TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a master regulator of ECM production in fibroblasts.[5] Lumican has been shown to modulate TGF-β signaling, which could in turn affect collagen synthesis.[5] By increasing lumican levels, Acetyl Tetrapeptide-9 may indirectly influence this critical fibrogenic pathway.

Quantitative Data on Efficacy

The following tables summarize the available quantitative data on the effects of Acetyl Tetrapeptide-9 on dermal fibroblasts, primarily from manufacturer-provided studies and related scientific literature.

Table 1: Effect of Acetyl Tetrapeptide-9 on Lumican Synthesis

| Cell Type | Treatment Concentration | Incubation Time | Method of Quantification | Reported Increase in Lumican Synthesis | Reference |

| Aged Human Dermal Fibroblasts | 2.2 µg/mL | Not Specified | Immunohistochemistry | +58.4% | [10] |

| Human Dermal Fibroblasts | Not Specified | Not Specified | Not Specified | Up to 115% | [11] |

Table 2: Effect of Acetyl Tetrapeptide-9 on Collagen I Synthesis and Gene Expression

| Cell Type | Treatment Concentration | Incubation Time | Method of Quantification | Reported Effect | Reference |

| Human Dermal Fibroblasts | 2.2 µg/mL | Not Specified | qRT-PCR | +22% in COL1A1 gene expression | [10] |

| Human Dermal Fibroblasts | 2.2 µg/mL | Not Specified | Not Specified | +49% in Collagen I synthesis | [10] |

| Human Dermal Fibroblasts | 7.4 µg/mL | Not Specified | Not Specified | +112% in Collagen I synthesis | [10] |

| Human Dermal Fibroblasts | Not Specified | Not Specified | Not Specified | >30% increase in collagen deposition | [12] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of Acetyl Tetrapeptide-9 on dermal fibroblasts.

Human Dermal Fibroblast Culture

A general protocol for the culture of human dermal fibroblasts (HDFs) is as follows:

-

Materials:

-

Cryopreserved human dermal fibroblasts (e.g., from ATCC)

-

Fibroblast Growth Medium (e.g., Sigma-Aldrich, Cat. No. 116-500)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution (0.25%)

-

T-75 culture flasks

-

Sterile serological pipettes and pipette tips

-

-

Protocol:

-

Rapidly thaw the cryovial of HDFs in a 37°C water bath.

-

Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed Fibroblast Growth Medium.

-

Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.

-

After 24 hours, replace the medium to remove residual cryoprotectant.

-

Change the medium every 2-3 days until the cells reach 80-90% confluency.

-

To subculture, wash the cell monolayer with PBS, add Trypsin-EDTA, and incubate until cells detach. Neutralize the trypsin with growth medium, centrifuge the cell suspension, and re-plate the cells in new flasks at the desired density.[13][14]

-

Gene Expression Analysis by Quantitative PCR (qPCR)

-

Protocol:

-

Seed HDFs in 6-well plates and culture until 70-80% confluent.

-

Treat cells with various concentrations of Acetyl Tetrapeptide-9 or a vehicle control for 24-48 hours.

-

Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and primers specific for COL1A1, LUM, and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative gene expression using the 2-ΔΔCt method.[15]

-

Protein Synthesis Analysis by Western Blot

-

Protocol:

-

Culture and treat HDFs as described for qPCR.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per sample on an SDS-PAGE gel (a 6% gel is recommended for Collagen I).

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against Collagen I, Lumican, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14][16]

-

Immunofluorescence Staining

-

Protocol:

-

Grow HDFs on glass coverslips in a 24-well plate.

-

Treat the cells with Acetyl Tetrapeptide-9 as desired.

-

Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies against Collagen I or Lumican overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[17]

-

Conclusion

This compound™ (Acetyl Tetrapeptide-9) presents a targeted approach to stimulating key components of the dermal extracellular matrix. Its primary molecular targets in dermal fibroblasts are lumican and collagen type I. By upregulating the synthesis of these molecules, Acetyl Tetrapeptide-9 is proposed to improve the structural organization of the dermis, leading to enhanced skin firmness and a reduction in the visible signs of aging. While the precise receptor and downstream signaling pathways require further elucidation through rigorous scientific investigation, the available data suggest a mechanism involving the modulation of fibroblast activity. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the molecular effects of this and other cosmetic peptides.

References

- 1. Lumican Accelerates Wound Healing by Enhancing α2β1 Integrin-Mediated Fibroblast Contractility | PLOS One [journals.plos.org]

- 2. benchchem.com [benchchem.com]

- 3. us.typology.com [us.typology.com]

- 4. Acetyl Tetrapeptide-9 | this compound™ | Cosmetic Ingredients Guide [ci.guide]

- 5. Lumican promotes joint fibrosis through TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Lumican Accelerates Wound Healing by Enhancing α2β1 Integrin-Mediated Fibroblast Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fn-test.com [fn-test.com]

- 9. Lumican Accelerates Wound Healing by Enhancing α2β1 Integrin-Mediated Fibroblast Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]

- 11. Acetyl Tetrapeptide-9: The Collagen Peptide - Cosmacon [cosmacon.de]

- 12. benchchem.com [benchchem.com]

- 13. Human Dermal Fibroblasts (HDF) Culture Protocol [sigmaaldrich.com]

- 14. Rat Dermal Fibroblasts (RDF) Culture Protocol [sigmaaldrich.com]

- 15. ELISA Protocol [protocols.io]

- 16. nbinno.com [nbinno.com]

- 17. Effects of lumican expression on the apoptosis of scleral fibroblasts: In vivo and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

The Signaling Pathway of Acetyl Tetrapeptide-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Tetrapeptide-9 is a synthetic peptide that has demonstrated significant efficacy in skin rejuvenation and anti-aging applications. Its mechanism of action is centered on the stimulation of key components of the extracellular matrix (ECM), leading to improved skin structure and firmness. This technical guide provides an in-depth analysis of the signaling pathway activated by Acetyl Tetrapeptide-9, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols are provided to facilitate the replication and further investigation of these findings.

Introduction

The structural integrity and youthful appearance of the skin are largely dependent on the complex and organized network of the extracellular matrix (ECM), which is primarily composed of collagen and proteoglycans. With age, the synthesis of these crucial components declines, leading to a disorganized ECM, reduced skin thickness, and the formation of wrinkles. Acetyl Tetrapeptide-9, a signal peptide, has emerged as a promising agent to counteract these age-related changes by specifically targeting the synthesis of Lumican and Collagen Type I, two fundamental molecules for a healthy and functional dermal matrix.[1][2][3][4][5][6][7][8]

The Core Signaling Pathway

Acetyl Tetrapeptide-9 functions as a biomimetic peptide, mimicking the natural signaling molecules that regulate ECM homeostasis. The primary signaling cascade initiated by Acetyl Tetrapeptide-9 involves the stimulation of fibroblasts, the key cells responsible for producing ECM components.

The proposed signaling pathway is as follows:

-

Fibroblast Stimulation: Acetyl Tetrapeptide-9 is believed to bind to specific, yet to be fully identified, receptors on the surface of dermal fibroblasts. This interaction triggers a downstream signaling cascade within the cell.

-

Upregulation of Gene Expression: The intracellular signaling leads to the transcriptional activation of genes encoding for key ECM proteins. Specifically, a significant increase in the expression of the COL1A1 gene, which codes for Collagen Type I, has been observed.[1]

-

Enhanced Protein Synthesis: Following the upregulation of gene expression, there is a corresponding increase in the synthesis and secretion of Lumican and Collagen Type I proteins by the fibroblasts.[1][2][4][7]

-

ECM Reorganization and Strengthening:

-

Lumican's Role: Lumican, a small leucine-rich proteoglycan (SLRP), plays a critical role in organizing collagen fibrils into functional fibers.[2][6][8] By increasing Lumican synthesis, Acetyl Tetrapeptide-9 promotes the proper assembly and spacing of collagen fibrils, leading to a more organized and stable collagen network.[2][8]

-

Collagen I's Role: The increased production of Collagen Type I, the most abundant collagen in the skin, directly contributes to the strength, resilience, and thickness of the dermis.[1]

-

This dual-action mechanism of boosting both a key structural protein (Collagen I) and a critical organizing proteoglycan (Lumican) results in a comprehensive dermal remodeling effect, ultimately leading to firmer, thicker, and more youthful-looking skin.

Acetyl Tetrapeptide-9 signaling pathway in fibroblasts.

Quantitative Data

The efficacy of Acetyl Tetrapeptide-9 in stimulating key components of the ECM has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Stimulation of Lumican Synthesis in Aged Human Dermal Fibroblasts

| Treatment | Concentration (µg/mL) | Increase in Lumican Synthesis vs. Control (%) | Statistical Significance (p-value) |

| Acetyl Tetrapeptide-9 | 0.74 | +66% | p < 0.02 |

| Acetyl Tetrapeptide-9 | 2.2 | +115% | p = 0.0001 |

| IL-4 (Reference) | 0.1 | +73.6% | p = 0.02 |

| Data from a study on aged human dermal fibroblasts. Lumican synthesis was quantified by immunocytochemistry and image analysis.[1][2] |

Table 2: In Vitro Stimulation of Collagen I Gene (COL1A1) Expression in Human Dermal Fibroblasts

| Treatment | Concentration (µg/mL) | Increase in COL1A1 Gene Expression vs. Control (%) |

| Acetyl Tetrapeptide-9 | 2.2 | +22% |

| TGF-β1 (Reference) | 0.01 | +125% |

| Data from a study using quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR).[2] |

Table 3: In Vitro Stimulation of Collagen I Protein Synthesis in Human Dermal Fibroblasts

| Treatment | Concentration (µg/mL) | Increase in Collagen I Synthesis vs. Control (%) |

| Acetyl Tetrapeptide-9 | 2.2 | +49% |

| Acetyl Tetrapeptide-9 | 7.4 | +112% |

| TGF-β1 (Reference) | 0.003 | +65% |

| Data from a study using the DOT-BLOT technique for quantification.[1][2] |

Table 4: In Vivo Clinical Evaluation of a Cream Containing 0.9% Dermican™ (Acetyl Tetrapeptide-9 formulation)

| Parameter | Duration of Treatment | Change vs. Placebo | Percentage of Volunteers Showing Improvement |

| Skin Thickness | 8 weeks | Statistically significant increase | Not specified |

| Skin Thickness | 16 weeks | Continued statistically significant increase | 67% |

| Skin Firmness | 16 weeks | Statistically significant improvement | Not specified |

| Data from a clinical study on human volunteers. Skin thickness was measured by echography and firmness by cutometry.[1] |

Experimental Protocols

In Vitro Study: Stimulation of Lumican Synthesis in Aged Human Dermal Fibroblasts

-

Objective: To evaluate the capacity of Acetyl Tetrapeptide-9 to stimulate lumican synthesis by aged human dermal fibroblasts in cell culture.

-

Cell Culture: Human dermal fibroblasts from three donors were cultured. In vitro aging was induced by repetitive passages according to Hayflick's model.

-

Treatment: Aged fibroblasts were seeded and incubated for 2 days at 37°C with 5% CO2. The cells were then treated with Acetyl Tetrapeptide-9 at concentrations of 0.74 µg/mL and 2.2 µg/mL, or with Interleukin-4 (IL-4) at 0.1 µg/mL as a reference substance. A control group received no treatment.

-

Incubation: The treated cells were incubated for 6 days at 37°C with 5% CO2.

-

Analysis: Lumican was visualized by immunocytochemistry using a specific primary antibody against human Lumican and a fluorescently labeled secondary antibody. The staining was quantified by image analysis.

-

Statistical Analysis: ANOVA with Fisher's PLSD test was used for statistical analysis.[1]

References

- 1. biakhim.com.ua [biakhim.com.ua]

- 2. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]

- 3. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medkoo.com [medkoo.com]

- 6. Acetyl Tetrapeptide-9: The Collagen Peptide - Cosmacon [cosmacon.de]

- 7. ijdvl.com [ijdvl.com]

- 8. SCS Formulate - Solution set [cosmeticsbusiness.com]

Dermican's Impact on Skin Elasticity and Firmness: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermican™, the trade name for the synthetic tetrapeptide Acetyl Tetrapeptide-9, has emerged as a significant bioactive ingredient in dermatology and cosmetic science, primarily for its targeted action on the extracellular matrix (ECM) of the skin. This technical guide provides a comprehensive overview of the available scientific data on this compound's mechanism of action and its quantifiable effects on skin elasticity and firmness. It has been demonstrated that Acetyl Tetrapeptide-9 stimulates the synthesis of both Collagen I and the proteoglycan Lumican, key components for maintaining the structural integrity and biomechanical properties of the dermis. This guide summarizes quantitative data from in-vitro studies, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Introduction

The age-related decline in skin firmness and elasticity is a complex biological process characterized by a progressive loss and disorganization of the dermal extracellular matrix. Key structural components, including collagen and associated proteoglycans, diminish over time, leading to the visible signs of aging. This compound™ (Acetyl Tetrapeptide-9), a signal peptide with the sequence Ac-Gln-Asp-Val-His-OH, is designed to counteract these changes by specifically targeting the synthesis of crucial ECM components.[1][2][3][4] This peptide has been shown to boost the production of Lumican, a small leucine-rich proteoglycan (SLRP), and Collagen Type I in dermal fibroblasts.[1][3][5] Lumican plays a pivotal role in organizing collagen fibrils into stable and functional fibers, a process known as collagen fibrillogenesis, which is essential for the skin's tensile strength and resilience.[1][3] This guide will delve into the technical details of this compound's™ impact on these fundamental aspects of skin biology.

Mechanism of Action: Enhancing the Extracellular Matrix

Acetyl Tetrapeptide-9 functions as a biomimetic peptide that signals dermal fibroblasts to enhance their synthetic activities.[1][3] The primary mechanism involves the upregulation of two critical components of the ECM:

-

Lumican Synthesis: As individuals age, the natural production of lumican in the skin decreases.[1][3] Acetyl Tetrapeptide-9 has been shown to significantly increase the synthesis of lumican by aged human dermal fibroblasts in a dose-dependent manner.[6] This is crucial as lumican is instrumental in regulating the diameter and spacing of collagen fibrils, ensuring the formation of a well-organized and functional collagen network.[1][3]

-

Collagen I Synthesis: In conjunction with its effect on lumican, Acetyl Tetrapeptide-9 also stimulates the gene expression and synthesis of Collagen Type I, the most abundant structural protein in the dermis.[6] This dual action not only increases the amount of collagen but also ensures its proper assembly into robust fibers, leading to a denser and more structured dermis.[4][5]

Quantitative Data from In-Vitro Studies

Several in-vitro studies have quantified the effect of Acetyl Tetrapeptide-9 on the synthesis of lumican and Collagen I in human dermal fibroblasts. The following tables summarize the key findings.

Table 1: Effect of Acetyl Tetrapeptide-9 on Lumican Synthesis

| Concentration of Acetyl Tetrapeptide-9 | Reported Increase in Lumican Synthesis (Compared to Control) | Reference |

| Not Specified | 115% | [7] |

Table 2: Effect of Acetyl Tetrapeptide-9 on Collagen I Synthesis

| Concentration of Acetyl Tetrapeptide-9 | Reported Effect on Collagen I | Reference |

| 2.2 µg/mL | 22% increase in COL1A1 gene expression | [8] |

| 2.2 µg/mL | 49% increase in Collagen I synthesis | [8] |

| 7.4 µg/mL | 112% increase in Collagen I synthesis | [8] |

Clinical Evaluation of Efficacy

A clinical study was conducted to evaluate the in-vivo effects of a cream containing this compound™ on skin thickness and firmness.

Table 3: Summary of Clinical Study on this compound™

| Parameter | Study Population | Duration | Key Findings | Reference |

| Skin Thickness & Firmness | 17 female volunteers (aged 45-55) | 4 months | - Induced an increase in skin thickness.- Resulted in an improvement of skin firmness. | [8][9] |

While specific percentage increases in firmness and thickness from this particular study are not publicly detailed, the results confirm the in-vitro findings translate to tangible anti-aging benefits.[8][9]

Experimental Protocols

In-Vitro Measurement of Lumican Synthesis

Objective: To quantify the effect of Acetyl Tetrapeptide-9 on lumican protein production by human dermal fibroblasts.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Cell Culture: Human dermal fibroblasts are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach a desired confluency (typically 70-80%).[10]

-

Treatment: The culture medium is replaced with a serum-free or low-serum medium containing various concentrations of Acetyl Tetrapeptide-9. A vehicle control (medium without the peptide) is also included.

-

Sample Collection: After a predetermined incubation period (e.g., 24, 48, or 72 hours), the cell culture supernatant is collected.[10] The supernatant can be centrifuged to remove cellular debris.[10]

-

ELISA Procedure:

-

A microplate pre-coated with a capture antibody specific for human lumican is used.[10][11]

-

Standards of known lumican concentrations and the collected cell culture supernatants are added to the wells and incubated.

-

After washing, a biotinylated detection antibody specific for lumican is added, followed by another incubation and wash.[10][11]

-

An enzyme conjugate (e.g., Streptavidin-HRP) is added, followed by a final wash.[10][11]

-

A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.[10][11]

-

The optical density is measured at 450 nm using a microplate reader.

-

-

Quantification: The concentration of lumican in the samples is determined by comparing their absorbance to the standard curve.

In-Vitro Measurement of Collagen I Synthesis

Objective: To quantify the effect of Acetyl Tetrapeptide-9 on Collagen Type I production by human dermal fibroblasts.

Methodology: Sirius Red Staining

-

Cell Culture and Treatment: Fibroblasts are cultured and treated with Acetyl Tetrapeptide-9 as described in the lumican synthesis protocol.

-

Fixation: After the treatment period, the culture medium is removed, and the cell layer is washed with Phosphate-Buffered Saline (PBS). The cells are then fixed using a suitable fixative (e.g., Bouin's fluid or ethanol/acetic acid solution).[12][13]

-

Staining: The fixed cells are incubated with a Sirius Red solution (typically 0.1% Sirius Red in picric acid) for a defined period (e.g., 1 hour).[12][13] This dye specifically binds to collagen.

-

Washing: Unbound dye is removed by washing with acidified water or 0.01 N HCl.[12][13]

-

Elution: The bound dye is eluted from the collagen using a basic solution (e.g., 0.1 N NaOH).[12][13]

-

Quantification: The absorbance of the eluate is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of collagen is proportional to the absorbance.

In-Vivo Measurement of Skin Elasticity and Firmness

Objective: To assess the changes in the biomechanical properties of the skin following topical application of a product containing this compound™.

Methodology: Cutometry

-

Subject Recruitment and Acclimatization: A cohort of volunteers matching the study criteria is selected. They are required to acclimatize to the controlled environmental conditions of the testing room (temperature and humidity) for a specified period before measurements are taken.

-

Measurement Principle: A Cutometer probe applies a negative pressure to the skin, drawing it into the aperture of the probe. The device's optical system measures the vertical displacement of the skin. After a set time, the pressure is released, and the skin's ability to return to its original position is recorded.

-

Key Parameters:

-

R0 (Uf): The maximum deformation of the skin under suction, indicating skin distensibility.

-

R2 (Ua/Uf): The gross elasticity, representing the overall ability of the skin to return to its original state after deformation. An increase in R2 signifies improved elasticity.

-

R5 (Ur/Ue): Net elasticity, which reflects the elastic recovery of the skin.

-

R7 (Ur/Uf): Biological elasticity, representing the ratio of immediate retraction to maximum deformation.

-

-

Procedure:

-

Baseline measurements (T0) are taken on a defined area of the skin (e.g., forearm or cheek) before product application.

-

The test product is applied to the designated area according to the study protocol (e.g., twice daily for a specified number of weeks).

-

Follow-up measurements are taken at predetermined time points (e.g., after 4, 8, and 12 weeks) under the same environmental conditions.

-

-

Data Analysis: The changes in the elasticity parameters from baseline are statistically analyzed to determine the efficacy of the product.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Acetyl Tetrapeptide-9 in Dermal Fibroblasts

While the precise receptor for Acetyl Tetrapeptide-9 on fibroblasts has not been definitively identified, as a signal peptide, it is proposed to interact with a specific cell surface receptor to initiate an intracellular signaling cascade. This cascade ultimately leads to the upregulation of target genes, including those for lumican (LUM) and collagen type I (COL1A1). Given that lumican is known to interact with integrin receptors and can be involved in the TGF-β signaling pathway in fibrotic conditions, a plausible mechanism involves the modulation of these pathways.[1][2][14][15]

Experimental Workflow for In-Vitro Efficacy Testing

The following diagram illustrates a typical workflow for assessing the efficacy of Acetyl Tetrapeptide-9 on fibroblast function in a laboratory setting.

Conclusion

The collective evidence from both in-vitro and in-vivo studies strongly supports the efficacy of this compound™ (Acetyl Tetrapeptide-9) as a potent agent for improving skin firmness and elasticity. Its well-defined mechanism of action, centered on the dual stimulation of lumican and Collagen I synthesis, provides a robust scientific basis for its use in anti-aging skincare formulations. The provided data and protocols offer a valuable resource for researchers and developers in the field to further explore and validate the benefits of this innovative tetrapeptide. Future research could focus on elucidating the specific fibroblast receptor and intracellular signaling pathways involved, as well as conducting larger-scale clinical trials with more detailed quantitative endpoints to further solidify its position in evidence-based dermatological science.

References

- 1. Lumican promotes joint fibrosis through TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lumican Accelerates Wound Healing by Enhancing α2β1 Integrin-Mediated Fibroblast Contractility | PLOS One [journals.plos.org]

- 3. Acetyl Tetrapeptide-9 | this compound™ | Cosmetic Ingredients Guide [ci.guide]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. biakhim.com.ua [biakhim.com.ua]

- 7. Acetyl Tetrapeptide-9: The Collagen Peptide - Cosmacon [cosmacon.de]

- 8. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Human LUM (Lumican) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Lumican promotes joint fibrosis through TGF‐β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lumican Accelerates Wound Healing by Enhancing α2β1 Integrin-Mediated Fibroblast Contractility - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Acetyl Tetrapeptide-9 in Stimulating Collagen Type I Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Tetrapeptide-9, a synthetic peptide with the sequence Ac-Gln-Asp-Val-His-OH, has emerged as a significant modulator of the skin's extracellular matrix (ECM).[1] This technical guide provides an in-depth analysis of the core mechanisms by which Acetyl Tetrapeptide-9 stimulates the synthesis of Collagen Type I, a critical protein for skin strength and integrity. The peptide's primary mode of action involves a dual stimulation of both Collagen Type I and Lumican, a key proteoglycan responsible for the proper organization and stabilization of collagen fibrils.[2][3] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows to provide a comprehensive resource for researchers and professionals in the field of dermatology and cosmetic science.

Introduction

The structural integrity of the skin is largely dependent on the composition and organization of the extracellular matrix (ECM), with Collagen Type I being the most abundant structural protein.[4] With age, the synthesis of collagen decreases, leading to a loss of skin firmness and the formation of wrinkles. Acetyl Tetrapeptide-9 is a signal peptide designed to counteract these effects by stimulating the skin's natural regenerative processes.[5] It functions by binding to specific receptors on fibroblasts, the primary cells responsible for ECM protein synthesis, thereby upregulating the production of essential structural components.[3]

Mechanism of Action

Acetyl Tetrapeptide-9's efficacy stems from its dual action on two key components of the dermal matrix:

-

Stimulation of Collagen Type I Synthesis: It directly increases the expression of the COL1A1 gene, which codes for the alpha-1 chain of Collagen Type I.[6] This leads to an overall increase in the production of this foundational protein, contributing to improved skin density and firmness.[6][7]

-

Stimulation of Lumican Synthesis: The peptide significantly boosts the production of Lumican, a small leucine-rich proteoglycan (SLRP).[6][8] Lumican plays a crucial role in organizing newly synthesized collagen fibrils into stable, functional fibers, a process known as fibrillogenesis.[2][3] By enhancing Lumican synthesis, Acetyl Tetrapeptide-9 ensures that the newly produced collagen is properly integrated into the ECM, leading to a more organized and resilient dermal structure.

This concerted action on both collagen and its organizing proteoglycan results in a comprehensive restructuring of the skin matrix.[6][9]

Signaling Pathway

The binding of Acetyl Tetrapeptide-9 to fibroblast receptors initiates an intracellular signaling cascade that ultimately leads to the increased transcription of genes for Collagen Type I and Lumican.

Quantitative Data

The following tables summarize the quantitative results from in vitro studies evaluating the efficacy of Acetyl Tetrapeptide-9 on the synthesis of Lumican and Collagen Type I.

Table 1: In Vitro Efficacy in Stimulating Lumican Synthesis in Aged Human Dermal Fibroblasts

| Treatment | Concentration | Increase in Lumican Synthesis vs. Control |

| Acetyl Tetrapeptide-9 | Not Specified | +66% |

| Acetyl Tetrapeptide-9 | Not Specified | +115% |

Data sourced from a study on aged human dermal fibroblasts.

Table 2: In Vitro Efficacy in Stimulating Collagen Type I Synthesis

| Analyte | Treatment | Reported Increase in Synthesis/Expression | Method of Quantification |

| Collagen Type I Deposition | Acetyl Tetrapeptide-9 | >30% | Not Specified |

| Collagen I (COL1A1) Gene Expression | Acetyl Tetrapeptide-9 | Significant increase (dose-dependent) | qRT-PCR |

| Collagen I Synthesis | Acetyl Tetrapeptide-9 | Significant increase (dose-dependent) | DOT-BLOT |

Data compiled from various in vitro studies on human dermal fibroblasts.[6][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the efficacy of Acetyl Tetrapeptide-9.

In Vitro Culture of Human Dermal Fibroblasts

-

Cell Source: Primary human dermal fibroblasts are isolated from skin biopsies.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Fibroblasts are passaged upon reaching 80-90% confluency. For studies on aged fibroblasts, cells are subjected to repetitive passages to induce replicative senescence, following Hayflick's model.[6]

-

Treatment: Prior to treatment with Acetyl Tetrapeptide-9, cells are typically serum-starved for 24 hours to synchronize their growth phase. The peptide is then added to the culture medium at various concentrations.

Quantification of Lumican Synthesis

-

Cell Culture: Aged human dermal fibroblasts are cultured in multi-well plates.

-

Treatment: Cells are treated with Acetyl Tetrapeptide-9 or a vehicle control for a specified period.

-

Immunofluorescence Staining:

-

Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilization is performed using a detergent (e.g., 0.1% Triton X-100).

-

Non-specific binding sites are blocked with a blocking solution (e.g., 5% bovine serum albumin).

-

Cells are incubated with a primary antibody specific for human Lumican.

-

Following washing steps, a fluorescently labeled secondary antibody is added.

-

-

Visualization and Quantification:

-

Lumican expression is visualized using a fluorescence microscope.

-

The intensity of the fluorescence signal is quantified using image analysis software to determine the relative increase in Lumican synthesis in treated versus control cells.

-

Quantification of Collagen Type I Gene Expression (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from cultured human dermal fibroblasts treated with Acetyl Tetrapeptide-9 or a control.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR: The cDNA is used as a template for real-time PCR with primers specific for the COL1A1 gene and a reference housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative expression of the COL1A1 gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene.

Quantification of Collagen Type I Synthesis (DOT-BLOT)

The DOT-BLOT technique provides a semi-quantitative assessment of protein levels in a sample.

-

Sample Preparation: The supernatant from fibroblast cultures treated with Acetyl Tetrapeptide-9 or a control is collected.

-

Membrane Application: A small volume of each sample is spotted directly onto a nitrocellulose or PVDF membrane and allowed to dry.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for Collagen Type I.

-